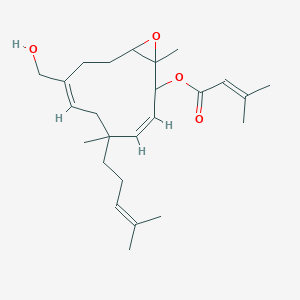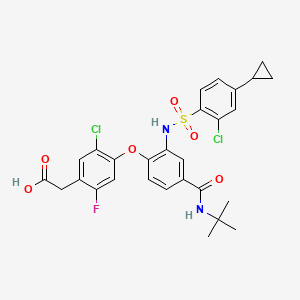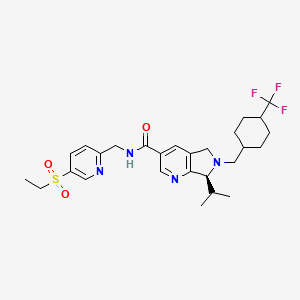![molecular formula C17H11Cl2N3O2 B611748 N-[3-Chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide CAS No. 1630936-95-6](/img/structure/B611748.png)
N-[3-Chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-Chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide” is a chemical compound with the molecular formula C17H11Cl2N3O2 . It is also known by the synonyms VU0422288 and ML396 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and two chlorine atoms attached to different carbon atoms in the structure . The exact mass of the molecule is 359.0228320 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 360.2 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 64.1 Ų and a complexity of 427 .Aplicaciones Científicas De Investigación
Treatment of Rett Syndrome
VU0422288 has been used in research related to Rett syndrome, a rare genetic disorder that affects brain development in girls . The compound was found to restore the function of metabotropic glutamate receptor 7 (mGlu7), which is impaired in mice with Rett syndrome . This restoration led to improvements in cognitive, social, and respiratory phenotypes in the mouse model .
Potentiation of mGlu7
VU0422288 is a positive allosteric modulator of metabotropic glutamate receptors of Group III, including mGlu7 . It has been shown to potentiate the function of mGlu7, which can have various effects depending on the context . For example, in the context of Rett syndrome, potentiation of mGlu7 by VU0422288 was found to rescue long-term potentiation at certain synapses .
Neuroprotection
VU0422288 has been studied for its neuroprotective properties . In combination with memantine, a non-competitive NMDA receptor antagonist, VU0422288 was found to reduce neurodegeneration in the rat hippocampus induced by the neurotoxic agent trimethyltin . This suggests that VU0422288 could potentially be used in the treatment of neurodegenerative diseases.
Modulation of Glutamatergic Synaptic Transmission
VU0422288 has been shown to modulate glutamatergic synaptic transmission . This modulation can have various effects, such as reducing neurodegeneration in the hippocampus . The ability of VU0422288 to modulate glutamatergic synaptic transmission could potentially be harnessed for therapeutic purposes in various neurological conditions.
Reduction of Neuroinflammation
VU0422288, in combination with memantine, was found to normalize the expression of genes related to neuroinflammation in the hippocampus of rats treated with the neurotoxic agent trimethyltin . This suggests that VU0422288 could potentially be used to reduce neuroinflammation in various neurological conditions.
Improvement of Animal Behavior
In a study on rats treated with the neurotoxic agent trimethyltin, the combined use of VU0422288 and memantine was found to improve animal behavior . This suggests that VU0422288 could potentially be used to improve behavior in various neurological conditions.
Propiedades
IUPAC Name |
N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O2/c18-11-4-7-16(21-10-11)24-15-6-5-12(9-13(15)19)22-17(23)14-3-1-2-8-20-14/h1-10H,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRLPXFGQKQHST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-Chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide | |
Q & A
Q1: How does VU0422288 interact with its target, and what are the downstream effects?
A1: VU0422288 acts as a positive allosteric modulator of mGlu7 receptors [, ]. Unlike orthosteric agonists that bind to the glutamate binding site, VU0422288 interacts with an allosteric site on the receptor. This binding enhances the receptor's response to glutamate, the endogenous ligand []. The downstream effects of mGlu7 activation are primarily mediated through G-protein signaling pathways, ultimately modulating neuronal excitability by regulating glutamate and GABA release [].
Q2: How does VU0422288's activity compare to other mGlu7 agonists and PAMs?
A2: Research indicates that VU0422288 exhibits distinct activity compared to other mGlu7 agonists and PAMs. Notably, its potentiation effect is influenced by the specific agonist used. For instance, VU0422288 demonstrates a higher maximal potentiation level with the surrogate agonist L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) compared to glutamate, the endogenous agonist []. This probe dependence highlights the complex interplay between orthosteric and allosteric binding sites on mGlu7 and the potential for developing PAMs with tailored pharmacological profiles. Additionally, compared to another mGlu7 PAM, VU6005649, VU0422288 shows different maximal potentiation levels with L-AP4 versus glutamate [], further emphasizing the diversity in the mechanism of action among different mGlu7 PAMs.
Q3: What is the significance of VU0422288 in understanding mGlu7 biology and its therapeutic potential?
A3: VU0422288 has emerged as a valuable tool compound for investigating mGlu7 biology and its therapeutic potential []. Its discovery provided proof-of-concept evidence that mGlu7 activity can be selectively enhanced through positive allosteric modulation []. This finding is particularly significant as mGlu7 is implicated in various neurological and psychiatric disorders, including autism, depression, ADHD, and schizophrenia []. By understanding the detailed mechanisms of action of compounds like VU0422288, researchers can further explore the therapeutic potential of targeting mGlu7 for these conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

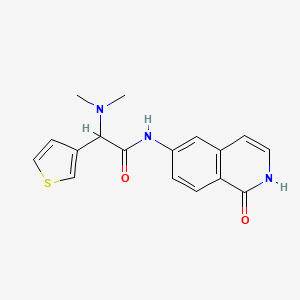


![N-Acetyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B611673.png)
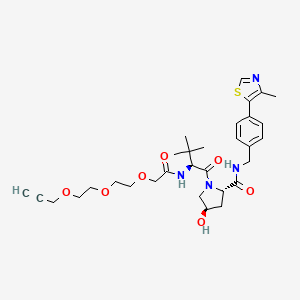
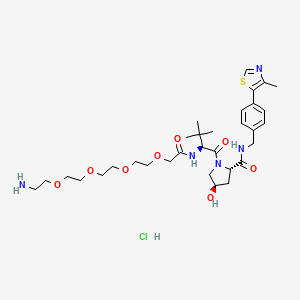

![2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B611681.png)
